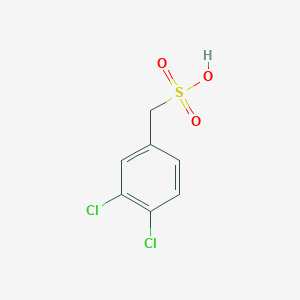

(3,4-Dichlorophenyl)methanesulfonic acid

Description

Properties

IUPAC Name |

(3,4-dichlorophenyl)methanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O3S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEXJRNNJJHFCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CS(=O)(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation of 3,4-Dichlorotoluene or 3,4-Dichlorobenzyl Derivatives

A common approach to synthesize (3,4-Dichlorophenyl)methanesulfonic acid involves the sulfonation of 3,4-dichlorobenzyl compounds or related precursors with methanesulfonic acid or sulfonating agents under acidic conditions.

- Reaction conditions: The sulfonation is typically carried out by treating 3,4-dichlorobenzyl derivatives with methanesulfonic acid, often in the presence of catalysts or dehydrating agents to promote substitution.

- Solvent: Polar protic solvents such as water or lower alkanols (methanol, ethanol) or aprotic solvents like acetonitrile or dimethylformamide can be used depending on the sulfonation reagent.

- Temperature: Reactions are conducted at temperatures ranging from ambient (~20 °C) to elevated temperatures (~95-140 °C) to drive the sulfonation to completion.

- Isolation: After reaction completion, cooling and addition of ice or water precipitates the product, which is then isolated by filtration and drying.

An example from patent RU1839670C describes a related sulfonation where 5-(3,4-dichlorophenyl)dihydro-2(3H)-furanone is treated with sulfuric acid and benzene at 95-140 °C, followed by aqueous workup to yield a dichlorophenyl-substituted product with good purity (63-91% yield) after crystallization steps.

Summary Table of Preparation Conditions

Detailed Research Findings and Analysis

- Solvent Effects: Polar protic solvents like water and alcohols enhance sulfonation efficiency when using alkali metal borohydrides or strong acids, as they stabilize intermediates and facilitate proton transfers.

- Temperature Optimization: Higher temperatures (up to 140 °C) are beneficial for reaction completion but require careful control to avoid side reactions or decomposition.

- Purification: Precipitation by cooling and use of solvents like hexane or methylene chloride for extraction and recrystallization improve purity and yield.

- Green Chemistry Approaches: The use of Eaton's reagent represents a significant advancement in environmentally friendly synthesis, reducing solvent use and energy consumption.

- Impurity Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring impurity levels, which can be as low as 0.01% in optimized processes.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)methanesulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonate or sulfinate compounds.

Substitution: Various substituted phenylmethanesulfonic acid derivatives.

Scientific Research Applications

(3,4-Dichlorophenyl)methanesulfonic acid has several applications in scientific research:

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)methanesulfonic acid involves its strong acidic properties, which enable it to act as a catalyst in various chemical reactions. The compound can protonate substrates, facilitating nucleophilic attacks and other reaction mechanisms. Its molecular targets include enzymes and proteins, where it can modify their activity through sulfonation.

Comparison with Similar Compounds

Dichlorophenyl Derivatives

Dichlorophenyl compounds are widely studied for their enhanced bioactivity due to chlorine’s lipophilicity and electron-withdrawing properties. Key comparisons include:

Key Insights :

- The sulfonic acid group in the target compound distinguishes it from neutral or weakly acidic dichlorophenyl derivatives (e.g., 3,4-DCA, DCPMU), enhancing solubility in polar solvents and reactivity in acid-catalyzed reactions .

- Compared to methanesulfonate esters (e.g., the compound in ), the free sulfonic acid group offers stronger acidity, making it more suitable as a catalyst or ionic intermediate .

Sulfonic Acid Derivatives

Sulfonic acids vary widely in applications based on their substituents. A comparison with related sulfonic acids:

Key Insights :

- (3,4-Dichlorophenyl)methanesulfonic acid likely has a lower pKa than aliphatic sulfonic acids (e.g., methanesulfonic acid) due to the electron-withdrawing dichlorophenyl group, enhancing its acidity .

- Unlike dimethyl sulfone, which is neutral and used as a solvent, the target compound’s acidity and aryl group make it suitable for specialized synthesis or pharmaceutical applications .

Medicinal Chemistry

- The 3,4-dichlorophenyl moiety is a common pharmacophore in antimicrobial agents. For example, a 3,4-dichlorophenyl analog demonstrated a >34,000-fold improvement in MIC against Clostridium perfringens due to chlorine’s lipophilicity and electronic effects .

- The sulfonic acid group may improve solubility for in vivo applications but could reduce membrane permeability compared to neutral esters (e.g., methanesulfonate esters in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.